N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone substituted with a 2H-tetrazole ring, a 2-ethoxyphenyl group, and a 4-hydroxy-3-methoxyphenyl moiety. The tetrazole group is a bioisostere for carboxylic acids, enhancing metabolic stability and receptor-binding affinity in medicinal chemistry applications .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-3-28-16-7-5-4-6-14(16)20-19(26)13(18-21-23-24-22-18)10-12-8-9-15(25)17(11-12)27-2/h4-9,11,13,25H,3,10H2,1-2H3,(H,20,26)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUJYDVXDUMGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC(=C(C=C2)O)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate substituted benzene derivatives and introduce the tetrazole ring through cyclization reactions. The final step often involves amide bond formation under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting solvents and reagents that are readily available and minimizing the number of purification steps. Continuous flow chemistry techniques can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC (Pyridinium chlorochromate), Jones reagent (Chromic acid in sulfuric acid).
Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride (NaBH4).
Substitution: Nucleophiles like thiols, amines, or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogues with Substituted Aryl Groups
a. N-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Structural Differences : The ethoxy group is at the para position of the phenyl ring (vs. ortho in the target compound), and the hydroxyl group is absent on the 4-methoxyphenyl substituent.
- This may enhance blood-brain barrier penetration compared to the target compound .
b. N-(2-Ethylphenyl)-3-(4-hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide ()
- Structural Differences : An ethyl group replaces the ethoxy group at the ortho position.
c. 3-(4-Hydroxy-3-methoxyphenyl)-2-(2H-tetrazol-5-yl)-N-[3-(trifluoromethyl)phenyl]propanamide ()
- Structural Differences : A trifluoromethyl group replaces the ethoxyphenyl substituent.
- Implications : The electron-withdrawing CF₃ group enhances electrophilicity and may improve binding to hydrophobic pockets in target proteins .
Tetrazole-Containing Analogues with Demonstrated Bioactivity
b. Anti-inflammatory Amides from Lycium yunnanense ()
- Structure : Natural amides like compound 4 (3-(4-hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide) share the 4-hydroxy-3-methoxyphenyl motif.
- Bioactivity : Compound 4 exhibits potent anti-inflammatory activity (IC₅₀ < 17.21 µM) via COX-2 inhibition.
Physicochemical Properties
*Predicted using ChemAxon software.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
